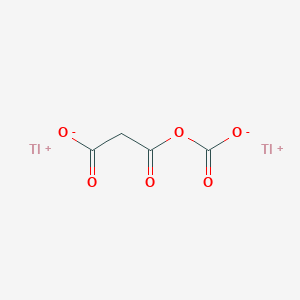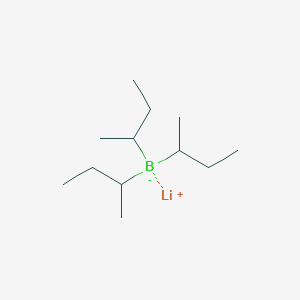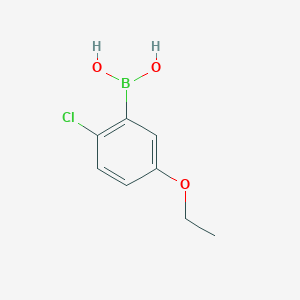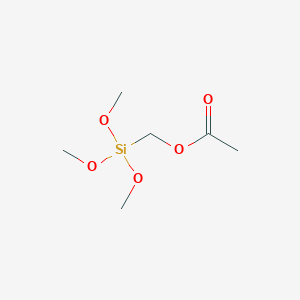
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate
Übersicht
Beschreibung
“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” is a chemical compound. It is also known as “Dithallium Malonate” or "Dithallium (I) propanedioate" . It is composed mainly of Thallium . It is an extremely hazardous substance .
Physical And Chemical Properties Analysis
“Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate” has weak oxidizing or reducing powers. Redox reactions can still occur. The majority of compounds in this class are slightly soluble or insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Dithallium(III)-containing compounds, such as the 30-tungsto-4-phosphate [Tl2Na2(H2O)2{P2W15O56}2]16-, have been synthesized and structurally characterized, representing significant advancements in the field of discrete thallium-containing polyoxometalates. These studies involve solid-state and solution techniques, including NMR spectroscopy, to understand the stability and structure of these complexes in solution. For instance, the bioactivity of such polyanions against bacteria and Leishmania has been explored, highlighting their potential biomedical applications (Ayass et al., 2018).
NMR Spectroscopy Applications
Dithallium(III) transferrin and its derivatives have been characterized using NMR spectroscopy. This approach provides a robust method to monitor the occupancy of binding sites in proteins. The use of thallium in NMR spectroscopy offers a way to explore the structural aspects of proteins and their interactions with metal ions, which is crucial in understanding protein function and structure (Bertini et al., 1983).
Chemical Synthesis and Reactivity
Research into the chemoselective addition of organolithium reagents to BF(2) complexes of 3-oxopropanoates, including those involving dithallium(1+) derivatives, has been conducted. This methodology allows for the preparation of various 1,3-dioxa-BF(2) complexes, leading to the formation of 1,3-diketones from 3-oxopropanoates. Such studies are pivotal in organic synthesis, providing new routes for the preparation of complex organic compounds (Štefane, 2010).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds containing dithallium, such as dithallium phthalocyanine, have been extensively studied. These investigations involve determining the crystal structure at various temperatures and exploring the molecular arrangements in these compounds. Understanding the crystal and molecular structures is essential for applications in materials science and nanotechnology (Janczak & Kubiak, 1993).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-carboxylatooxy-3-oxopropanoate;thallium(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O6.2Tl/c5-2(6)1-3(7)10-4(8)9;;/h1H2,(H,5,6)(H,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRSTSUOSNUUHN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)OC(=O)[O-].[Tl+].[Tl+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2O6Tl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648749 | |
| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
CAS RN |
61971-47-9 | |
| Record name | Dithallium(1+) 3-(carboxylatooxy)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















